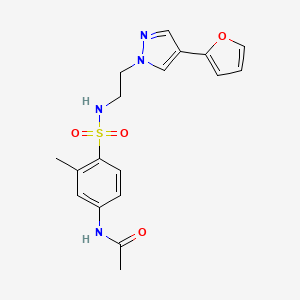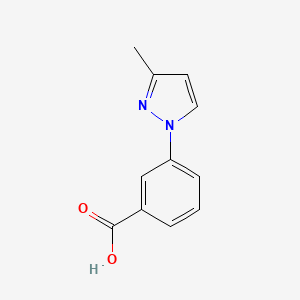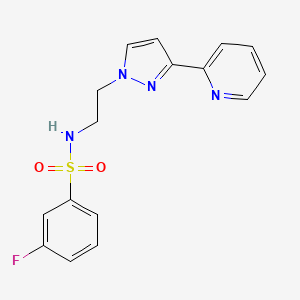![molecular formula C12H17FN2 B2873102 1-[2-(3-Fluorophenyl)ethyl]piperazine CAS No. 188400-93-3](/img/structure/B2873102.png)
1-[2-(3-Fluorophenyl)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Fluorophenyl)ethyl]piperazine is a chemical compound with the CAS Number: 1258649-78-3 . It has a molecular weight of 281.2 . It’s often stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13;;/h2-5,10,14H,6-9H2,1H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.556 (lit.) and a boiling point of 150 °C/3 mmHg (lit.). It has a density of 1.141 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Development
1-[2-(3-Fluorophenyl)ethyl]piperazine and its derivatives have been extensively studied for their chemical synthesis processes and potential applications in medicinal chemistry. For instance, GBR-12909 , a compound closely related to this compound, has been developed through a scale-up synthesis, aiming at improving the overall yield and eliminating the need for environmentally unacceptable reagents. This compound acts as a dopamine uptake inhibitor, which is significant for researching neuropsychiatric disorders (Ironside et al., 2002).
Radiolabeled Compounds for PET Imaging
This compound derivatives, particularly [18F]p-MPPF , have been synthesized and studied for their use in positron emission tomography (PET) imaging of 5-HT1A receptors. This research aids in understanding serotonergic neurotransmission and could potentially impact studies on neuropsychiatric conditions and brain disorders (Plenevaux et al., 2000).
Antitumor Activity
A novel series of 3-[4-bi-(4-fluorophenyl)methylpiperazinyl]-4-amino-5-thione-1,2,4-triazole Schiff bases, incorporating the 1-[bi-(4-fluorophenyl)methyl]piperazine group, has been synthesized and evaluated for antitumor activity. These compounds have shown significant inhibitory activity against CDC25B, highlighting the therapeutic potential of this compound derivatives in cancer treatment (Ding et al., 2016).
Novel Antipsychotics and Neuroleptics
Research has also explored the use of this compound derivatives in the development of new antipsychotic and neuroleptic drugs. The compounds synthesized from this chemical framework have shown promising results in preclinical models for the treatment of psychotic disorders, suggesting potential applications in psychiatric medicine (Bolós et al., 1996).
Antimicrobial and Antifungal Agents
Derivatives of this compound have been synthesized and tested for their antimicrobial and antifungal activities. These compounds present a new chemical class with potential applications in treating infectious diseases, as demonstrated by their inhibitory effects against various bacterial strains and fungi (Patel et al., 2007).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine compounds, in general, mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Pathways
The general action of piperazine compounds involves the gaba (gamma-aminobutyric acid) receptor, where they act as agonists . This interaction leads to the paralysis of parasites, which is a key aspect of their anthelmintic action .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
Piperazine compounds, in general, cause paralysis in parasites, which allows the host body to easily remove or expel the invading organism .
Propiedades
IUPAC Name |
1-[2-(3-fluorophenyl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-12-3-1-2-11(10-12)4-7-15-8-5-14-6-9-15/h1-3,10,14H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSODEWYFSLYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2873019.png)

![N,6-dimethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873021.png)





![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2873028.png)


![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B2873033.png)

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2873042.png)